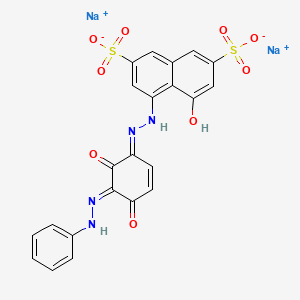

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate

Description

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its bright red color and is commonly used in various industrial applications, including textiles, food, and cosmetics.

Properties

CAS No. |

93940-02-4 |

|---|---|

Molecular Formula |

C22H14N4Na2O9S2 |

Molecular Weight |

588.5 g/mol |

IUPAC Name |

disodium;4-[(2E)-2-[(5E)-4,6-dioxo-5-(phenylhydrazinylidene)cyclohex-2-en-1-ylidene]hydrazinyl]-5-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C22H16N4O9S2.2Na/c27-18-7-6-16(22(29)21(18)26-23-13-4-2-1-3-5-13)24-25-17-10-14(36(30,31)32)8-12-9-15(37(33,34)35)11-19(28)20(12)17;;/h1-11,23,25,28H,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2/b24-16+,26-21+;; |

InChI Key |

WQDAJUQNWOPBCY-WLXQOEACSA-L |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/2\C(=O)C=C/C(=N\NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])/C2=O.[Na+].[Na+] |

Canonical SMILES |

C1=CC=C(C=C1)NN=C2C(=O)C=CC(=NNC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])C2=O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, such as aniline, in the presence of nitrous acid. This forms a diazonium salt, which is then coupled with a naphthol derivative under alkaline conditions to form the azo dye.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the production process and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

Reduction: The azo groups can be reduced to amines under reductive conditions, such as in the presence of reducing agents like sodium dithionite.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium dithionite or zinc dust in acidic conditions.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; chlorosulfonic acid for sulfonation.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding aromatic amines.

Substitution: Nitro or sulfonated derivatives of the original compound.

Scientific Research Applications

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator due to its color change properties in different pH environments.

Biology: Employed in staining techniques for microscopy to visualize cellular components.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.

Industry: Utilized in the textile industry for dyeing fabrics, in the food industry as a colorant, and in cosmetics for coloring products.

Mechanism of Action

The compound exerts its effects primarily through its azo groups, which can interact with various molecular targets. The azo groups can undergo reversible redox reactions, allowing the compound to act as an electron donor or acceptor. This property is exploited in its use as a pH indicator and in redox reactions in biological systems. The compound can also form complexes with metal ions, which can enhance its stability and reactivity.

Comparison with Similar Compounds

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate is unique due to its specific structure and properties. Similar compounds include:

Disodium 4-((2,4-dihydroxyphenyl)azo)benzenesulphonate: Another azo dye with similar applications but different spectral properties.

Disodium 4-((2-hydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Differing in the position of the hydroxyl group, affecting its reactivity and color.

Disodium 4-((2,4-dihydroxy-3-(phenylazo)phenyl)azo)benzenesulphonate: Similar in structure but with variations in the sulphonate groups, influencing its solubility and industrial applications.

This compound stands out due to its specific combination of functional groups, which confer unique chemical and physical properties, making it valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.